N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, methoxy, and chlorophenoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrClN2O3 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-22-15-7-2-11(8-14(15)17)9-19-20-16(21)10-23-13-5-3-12(18)4-6-13/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
XBOYNPQGHKIMFW-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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